molecular formula C25H31NO5 B586691 (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate CAS No. 247027-50-5

(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate

Cat. No.: B586691
CAS No.: 247027-50-5
M. Wt: 425.525
InChI Key: WFASHKGMFBNWQM-WIOPSUGQSA-N
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Description

(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include both amino and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the amino acid derivative, followed by esterification and subsequent coupling reactions to introduce the cyclohexyl and phenyl groups. Common reagents used in these reactions include carbodiimides for coupling and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Properties

CAS No.

247027-50-5

Molecular Formula

C25H31NO5

Molecular Weight

425.525

IUPAC Name

[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenyl] (3S)-3-cyclohexyl-3-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C25H31NO5/c1-30-24(28)22(26)16-18-12-14-21(15-13-18)31-23(27)17-25(29,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20,22,29H,3,6-7,10-11,16-17,26H2,1H3/t22-,25+/m0/s1

InChI Key

WFASHKGMFBNWQM-WIOPSUGQSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)CC(C2CCCCC2)(C3=CC=CC=C3)O)N

Synonyms

L-Tyrosine Methyl Ester (αS)-α-Cyclohexyl-α-hydroxybenzeneacetate (Salt)

Origin of Product

United States

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